Sequosempervirin D

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

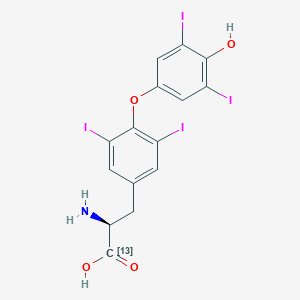

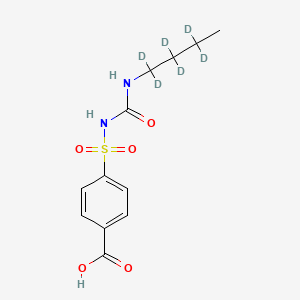

Sequosempervirin D is a natural product isolated from the heartwoods of Sequoia sempervirens . It is a type of compound known as lignans . The molecular formula of Sequosempervirin D is C21H24O5 .

Molecular Structure Analysis

Sequosempervirin D has a molecular weight of 356.42 g/mol . Its molecular structure consists of 21 carbon atoms, 24 hydrogen atoms, and 5 oxygen atoms .Physical And Chemical Properties Analysis

Sequosempervirin D is a powder . It has a molecular weight of 356.42 g/mol and a molecular formula of C21H24O5 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .科学研究应用

Organic Chemistry: Iron-Catalyzed Cross-Couplings

Sequosempervirin D: has potential applications in organic chemistry, particularly in iron-catalyzed cross-coupling reactions. These reactions are pivotal for creating complex molecules with high precision. The compound could be explored for its reactivity in multicomponent radical cascades, which are essential for synthesizing cyclic compounds and derivatives .

Medicine: 3D Genomics

In the medical field, Sequosempervirin D might be utilized in 3D genomics, which is crucial for understanding the spatial conformation of genomes and their regulation of gene expression. This application could lead to advancements in precision medicine, offering insights into gene transcription and the development of new therapeutic strategies .

Agriculture: Nanomaterials Interaction

Agricultural science could benefit from Sequosempervirin D through its interaction with nanomaterials. Research in this area focuses on the synthesis of nanodevices and their controlled release of active substances, which can significantly impact plant growth and protection .

Environmental Science: Nanosensors

In environmental science, Sequosempervirin D could be integral to the development of nanosensors. These sensors are designed for the detection of environmental analytes such as pesticides, metal ions, and toxic gases, contributing to the monitoring and improvement of environmental health .

Material Science: Quantum Computing

The field of material science might explore Sequosempervirin D for its properties relevant to quantum computing. Materials with unique quantum mechanical phenomena are sought after for their potential to revolutionize computing power and efficiency .

Biochemistry: Spiro-norlignan Synthesis

In biochemistry, Sequosempervirin D is associated with the synthesis of spiro-norlignans, a class of compounds that have various biological activities. The compound’s stereocontrolled synthesis could lead to the development of new drugs and biochemical tools .

Pharmacology: Drug Development

Pharmacologically, Sequosempervirin D could be investigated for its role in drug development. Its structural features might be beneficial in creating new pharmacophores, leading to the discovery of novel therapeutic agents with improved efficacy and safety profiles .

安全和危害

作用机制

Target of Action

Sequosempervirin D is a natural product isolated from the heartwood of Sequoia sempervirens The primary targets of Sequosempervirin D are not explicitly mentioned in the available literature

Mode of Action

It is known that sequosempervirin d is a norlignan , a class of compounds that have been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The specific interactions of Sequosempervirin D with its targets and the resulting changes are areas for future research.

Biochemical Pathways

It’s worth noting that a related compound, sequosempervirin b, has been found to have an inhibitory effect on cyclic amp phosphodiesterase

属性

IUPAC Name |

4-[(E,1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)prop-2-enyl]-2-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-21(2)25-13-20(26-21)17(10-6-14-4-8-16(22)9-5-14)15-7-11-18(23)19(12-15)24-3/h4-12,17,20,22-23H,13H2,1-3H3/b10-6+/t17-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTSEQNPKRKIAA-IDGDSFQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(C=CC2=CC=C(C=C2)O)C3=CC(=C(C=C3)O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@@H](/C=C/C2=CC=C(C=C2)O)C3=CC(=C(C=C3)O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

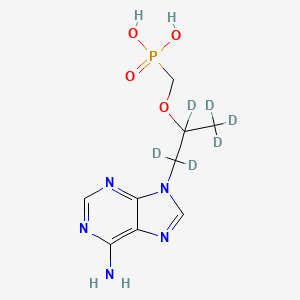

![5-[[4-[1,1,2,2-Tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602725.png)

![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602733.png)

![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602734.png)